1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a brominated dimethylphenyl ring
Preparation Methods
The synthesis of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride or potassium carbonate for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzotriazole moiety can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole include:
1-(4-Bromo-2,5-dimethylphenyl)sulfonylbenzimidazole: This compound has a benzimidazole moiety instead of benzotriazole, which may alter its binding properties and reactivity.
1-(4-Bromo-2,5-dimethylphenyl)sulfonylazepane: The azepane ring provides different steric and electronic properties compared to benzotriazole.
4-Bromo-2,5-dimethylphenyl N-(4-Methyl-3-nitrophenyl)carbamate: This compound features a carbamate linkage, which can influence its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Biological Activity
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzotriazoles, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H17BrN2O2S
- Molecular Weight : 393.3 g/mol
- CAS Number : 873586-92-6
The compound's structure includes a brominated aromatic ring and a sulfonamide group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases and phosphatases that play critical roles in cell signaling and proliferation.
- Antimicrobial Activity : Research indicates that benzotriazole derivatives exhibit antimicrobial properties. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth .
Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of various benzotriazole derivatives highlighted that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy .
- Anticancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the disruption of key signaling pathways that regulate cell cycle progression.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c1-9-8-14(10(2)7-11(9)15)21(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVIQBRPZZVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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